N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
CAS No.: 1396885-47-4
Cat. No.: VC6714453
Molecular Formula: C13H22N2O4
Molecular Weight: 270.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396885-47-4 |
|---|---|
| Molecular Formula | C13H22N2O4 |
| Molecular Weight | 270.329 |
| IUPAC Name | N-(3-cyclopropyl-3-hydroxypropyl)-N'-(oxolan-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C13H22N2O4/c16-11(9-3-4-9)5-6-14-12(17)13(18)15-8-10-2-1-7-19-10/h9-11,16H,1-8H2,(H,14,17)(H,15,18) |
| Standard InChI Key | XDCMCQBHMHQHLX-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)C(=O)NCCC(C2CC2)O |
Introduction
Synthesis Methods
The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multi-step organic reactions:
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Preparation of Cyclopropyl Alcohol Derivative:
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A cyclopropyl precursor undergoes hydroxylation to form the 3-hydroxypropyl group.
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Common reagents include oxidizing agents like potassium permanganate.
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Functionalization with Tetrahydrofuran Moiety:
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The tetrahydrofuran ring is introduced via nucleophilic substitution or coupling reactions.
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Formation of Oxalamide:
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The final step involves the reaction of the above intermediates with oxalyl chloride or similar reagents to form the oxalamide bond.
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This synthetic route highlights the importance of precise reaction conditions to ensure proper formation of the cyclopropane and tetrahydrofuran rings.
Biological Activities and Applications
While specific biological data for this compound is limited, its structural analogs provide insights into its potential:
Pharmacological Potential
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Compounds with oxalamide groups have demonstrated anti-inflammatory, analgesic, and anticancer properties.
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The cyclopropyl group may enhance binding affinity to biological targets due to its rigidity.
Drug Discovery
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The combination of flexible (tetrahydrofuran) and rigid (cyclopropane) moieties suggests favorable pharmacokinetic properties.
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Oxalamides are often explored in drug discovery due to their ability to interact with enzymes and receptors.
Structural Analog Comparison
| Compound Name | Unique Features | Potential Applications |
|---|---|---|
| N1-Cycloheptyl-N2-(tetrahydrofuran-2-yl)methyl)oxalamide | Cycloheptyl group | Neuroactive properties |
| 2-Cyclopropyl-tetrahydrofuran-pyrimidinone | Tetrahydropyridine ring | Anticancer activity |
| N1-(Cyclopentyl)-N2-(trifluoroethyl)oxalamide | Trifluoroethyl group | Enhanced lipophilicity |
Chemical Reactivity
The chemical reactivity of this compound can be analyzed through its functional groups:
Oxidation
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The hydroxyl group in the cyclopropyl moiety can be oxidized to form ketones or carboxylic acids.
Reduction
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Reduction reactions targeting the oxalamide bond may yield amines or simpler derivatives.
Substitution Reactions
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The tetrahydrofuran moiety can undergo nucleophilic substitution under appropriate conditions.
These reactions make it versatile for chemical modifications and derivatization, which could further enhance its biological activity.
Research Findings and Future Directions
Preliminary studies on structural analogs suggest that compounds with similar features exhibit anti-inflammatory and analgesic properties. Future research on N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide should focus on:
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In Silico Studies:
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Molecular docking to predict binding affinity with biological targets.
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In Vitro Testing:
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Screening for anti-inflammatory or anticancer activity in cell lines.
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Pharmacokinetics:
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Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
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Structure Optimization:
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Modifying substituents to improve potency and selectivity.
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